Bradykinin (1-6)
Overview
Description
Bradykinin (1-6) is a useful research compound. Its molecular formula is C30H45N9O8 and its molecular weight is 659.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bradykinin (1-6) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bradykinin (1-6) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Bradykinin (1-6) primarily targets the Bradykinin Receptor B2 (B2R) . B2R is a G protein-coupled receptor (GPCR) that is coupled with different subunits of G proteins . The receptor is involved in various signaling mechanisms and plays a crucial role in mediating diverse functions in vascular permeability, including thrombosis and blood coagulation .
Mode of Action
Bradykinin (1-6) interacts with its primary target, B2R, to initiate a signaling cascade of downstream molecules such as phospholipases, protein kinase C, Ras/Raf-1/MAPK, and PI3K/AKT . This interaction also leads to the production of secondary messengers such as inositol-1,4,5-trisphosphate, diacylglycerol, and Ca2+ ions .
Biochemical Pathways
The activation of B2R by Bradykinin (1-6) affects several biochemical pathways. It induces the release of nitric oxide, prostacyclin, endothelium-derived hyperpolarizing factor (EDHF), and tissue plasminogen activator . These substances exert diverse physiological actions on the cardiovascular system, including the regulation of vascular tone and local blood flow to organs, coagulation, fibrinolysis, and water–electrolyte balance .
Pharmacokinetics
It is known that bradykinin is a potent, short-lived vasoactive peptide . It is released in the body by a metabolic modification from precursors, which are pharmacologically active .
Result of Action
The activation of B2R by Bradykinin (1-6) results in several molecular and cellular effects. It causes arterioles to dilate via the release of prostacyclin, nitric oxide, and endothelium-derived hyperpolarizing factor, leading to increased blood flow . It also makes veins constrict, leading to leakage into capillary beds due to the increased pressure in the capillaries . Furthermore, it activates excessive pro-inflammatory cytokines, including IL-6, IL-1β, IL-8, and IL-2 .
Action Environment
The action of Bradykinin (1-6) can be influenced by various environmental factors. For instance, during inflammatory conditions such as asthma, it promotes cellular movement from blood to tissues and activates mast cells, fibroblasts, macrophages, and smooth muscles of organs . Moreover, the signaling of Bradykinin is implicated in various conditions such as chronic pain, vasculopathy, obesity, neuropathy, diabetes, and cancer .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H45N9O8/c31-19(9-4-12-34-30(32)33)27(44)39-14-6-11-23(39)28(45)38-13-5-10-22(38)26(43)35-16-24(41)36-20(15-18-7-2-1-3-8-18)25(42)37-21(17-40)29(46)47/h1-3,7-8,19-23,40H,4-6,9-17,31H2,(H,35,43)(H,36,41)(H,37,42)(H,46,47)(H4,32,33,34)/t19-,20-,21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJRNQYAYGIHLF-VUBDRERZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)N)C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)N)C(=O)NCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H45N9O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.